An In-depth Technical Guide to the Physicochemical Characteristics of Cedryl Acetate
An In-depth Technical Guide to the Physicochemical Characteristics of Cedryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedryl Acetate (CAS No. 77-54-3) is a sesquiterpenoid ester valued for its characteristic woody, cedar-like aroma.[1][2] While predominantly utilized in the fragrance and flavor industries as a fixative and scent component, its identity as a chiral molecule and reported biological activities, such as α-glucosidase inhibition, have drawn interest from the broader scientific community.[3][4] This document provides a comprehensive overview of the core physicochemical characteristics of Cedryl Acetate, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.
Chemical Identity and Structure
Cedryl Acetate is the acetate ester of Cedrol, a sesquiterpene alcohol primarily derived from cedarwood oil.[5] The commercial product is often a mixture of isomers.[6]
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IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[7]
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Synonyms: Cedrol acetate, Cedranyl acetate, Acetic acid cedrol ester, 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, acetate[4][7]
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SMILES: C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)OC(=O)C[7][11]
Physicochemical Properties
The quantitative physicochemical data for Cedryl Acetate are summarized in the tables below. Values can vary slightly between suppliers due to isomeric ratios and purity.[8]
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Weight | 264.4 g/mol | [1][7][8][10] |
| Appearance | White to pale yellow solid or viscous liquid. | [6][9][12][13] |
| Odor | Woody, sharp, dry, cedar-like, slightly earthy. | [1][2][3][8][12] |
| Melting Point | 40 - 46 °C | [1][8][12][14][15][16] |
| Boiling Point | >200 °C (typically 200 - 203 °C) at 760 mmHg. | [1][6][8][12][14] |
| Flash Point | >94 °C | [6][13][17][18] |
Table 2: Measured and Calculated Properties
| Property | Value | References |
| Density / Specific Gravity | 0.976 - 1.016 g/mL at 20-25 °C | [1][6][8][12][16][17] |
| Refractive Index (n²⁰/D) | 1.491 - 1.503 at 20 °C | [1][6][8][12][16][17] |
| Vapor Pressure | 0.000489 mmHg at 23 °C | [6][19] |
| Log P (Octanol-Water) | 4.5 - 6.21 | [1][6][7][11] |
| Optical Activity [α]²⁰/D | +26±1°, c = 1% in ethanol | [1] |
| Assay (Purity) | 90 - 99% | [9][12] |
Table 3: Solubility Data
| Solvent | Solubility | References |
| Water | Insoluble (est. 0.5502 mg/L at 25 °C) | [9][12][13][14] |
| Ethanol | Soluble | [8][9][12][13][14] |
| Propylene Glycol | Poorly soluble | [8] |
| Organic Solvents (e.g., Diethyl Ether) | Readily soluble | [14] |
| Perfume Oils | Miscible | [8] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of Cedryl Acetate.
Melting Point Determination (Capillary Method)
This protocol is used to determine the temperature range over which the solid phase of Cedryl Acetate transitions to a liquid.[6][12][14]
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Sample Preparation: Ensure the Cedryl Acetate sample is dry and, if crystalline, finely powdered.
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Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm at the sealed bottom.[18]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus equipped with a heating block and a calibrated thermometer or temperature probe.
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Heating:
-
Observation and Recording:
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Record the temperature (T₁) at which the first droplets of liquid appear within the sample.
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Record the temperature (T₂) at which the last solid particle completely liquefies.
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The melting range is reported as T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[12]
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Density / Specific Gravity Determination
This protocol determines the mass per unit volume of Cedryl Acetate. Given its potential viscosity, methods must account for entrapped air.
-
Apparatus: A calibrated pycnometer (weight-per-gallon cup) or a digital density meter is required.[1][8] An analytical balance with sufficient resolution is also necessary.
-
Calibration: Calibrate the volume of the pycnometer using distilled water at a known temperature (e.g., 20 °C or 25 °C).
-
Sample Preparation:
-
If the sample is a viscous liquid, it may be gently warmed to reduce viscosity or diluted with a known volume of a suitable solvent of known density to release entrapped air.[8] The final density is then calculated by accounting for the dilution.
-
If the sample is solid, it must be melted by heating to a temperature just above its melting point.
-
-
Measurement:
-
Measure the tare weight of the clean, dry pycnometer.
-
Fill the pycnometer with the liquid Cedryl Acetate, ensuring no air bubbles are present, and equilibrate to the target temperature (e.g., 25 °C).
-
Place the lid on the pycnometer, allowing excess liquid to escape through the vent.
-
Carefully clean and dry the exterior of the pycnometer and measure its gross weight.
-
-
Calculation:
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Calculate the net weight of the Cedryl Acetate sample.
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Density (ρ) is calculated as: ρ = (Net Weight of Sample) / (Calibrated Volume of Pycnometer).
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Specific Gravity is the ratio of the density of Cedryl Acetate to the density of water at the same temperature.
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Refractive Index Determination
This protocol measures how light bends as it passes through liquid Cedryl Acetate, a key parameter for purity assessment, in accordance with ISO 280.[7][9][16][17]
-
Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a sodium D-line light source (589.3 nm) and a temperature control system.
-
Calibration: Calibrate the instrument using standard reference materials with known refractive indices (e.g., distilled water).[20]
-
Sample Preparation: If the sample is solid, melt it and allow it to cool to the measurement temperature (20 °C). Ensure the sample is free of air bubbles and particulates.
-
Measurement:
-
Set the refractometer's circulating water bath to maintain the prisms at a constant temperature of 20.0 ± 0.2 °C.[20]
-
Apply a few drops of the liquid Cedryl Acetate to the surface of the lower prism.
-
Close the prisms firmly to spread the sample into a thin, uniform film.
-
Allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
-
-
Reporting: Report the refractive index to four decimal places, along with the measurement temperature (e.g., n²⁰/D = 1.4995).
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of Cedryl Acetate's solubility in various solvents.
-
Apparatus: Test tubes or vials, a vortex mixer, a calibrated balance, and analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC if required for quantitative analysis).
-
Qualitative Assessment:
-
To a series of vials, add a small, measured amount of Cedryl Acetate (e.g., 10 mg).
-
Add a measured volume of the test solvent (e.g., 1 mL of water, ethanol, etc.) to each vial.
-
Agitate vigorously using a vortex mixer for 1-2 minutes.
-
Allow the samples to stand and visually inspect for the presence of undissolved material.
-
Classify as: Soluble, Partially Soluble, or Insoluble.
-
-
Quantitative Assessment (Shake-Flask Method for Aqueous Solubility): [21][22]
-
Add an excess amount of Cedryl Acetate to a known volume of the aqueous solvent (e.g., purified water or buffer) in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting the excess undissolved solute to settle.
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
-
Quantify the concentration of Cedryl Acetate in the aliquot using a suitable analytical technique (e.g., GC-MS after extraction into an organic solvent).
-
The resulting concentration represents the equilibrium solubility.
-
Synthesis and Analysis Workflows
The following diagrams illustrate key processes related to Cedryl Acetate.
Synthesis of Cedryl Acetate
Cedryl Acetate is typically produced via the hemi-synthetic esterification of Cedrol, which is often extracted from cedarwood oil, with an acetylating agent in an acidic medium.[6]
Caption: Hemi-synthetic route for Cedryl Acetate production.
Quality Control Analysis Workflow
A typical workflow for assessing the purity and identity of a Cedryl Acetate sample involves a combination of physical and chromatographic tests.
Caption: Quality control workflow for Cedryl Acetate analysis.
Biological Activity and Signaling
While primarily used for its organoleptic properties, some studies have indicated biological activity for Cedryl Acetate, including α-glucosidase inhibitory effects and potential roles as a cell signaling reagent.[3] However, unlike well-characterized pharmaceuticals, Cedryl Acetate is not associated with a specific, defined signaling pathway in the literature. The biological effects of complex fragrance molecules and essential oils are an area of active research, with some studies pointing to interactions with broad pathways like the mitogen-activated protein kinase (MAPK) or pI3K/Akt/mTOR signaling pathways, though specific data for Cedryl Acetate is lacking.[19] Further research is required to elucidate any specific molecular targets or signaling cascades it may modulate.
Conclusion
Cedryl Acetate is a well-characterized sesquiterpenoid ester with a defined set of physicochemical properties that are critical for its application in the fragrance industry and for its study in other scientific domains. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these characteristics, ensuring quality control and facilitating further research into its potential biological activities. The provided workflows offer a logical representation of its synthesis and analytical validation, serving as a valuable resource for professionals in research and development.
References
- 1. cdn.ncwm.com [cdn.ncwm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. selleckchem.com [selleckchem.com]
- 4. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. westlab.com [westlab.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Density Determination | GARDCO [gardco.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ised-isde.canada.ca [ised-isde.canada.ca]
- 11. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. skybearstandards.com [skybearstandards.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
